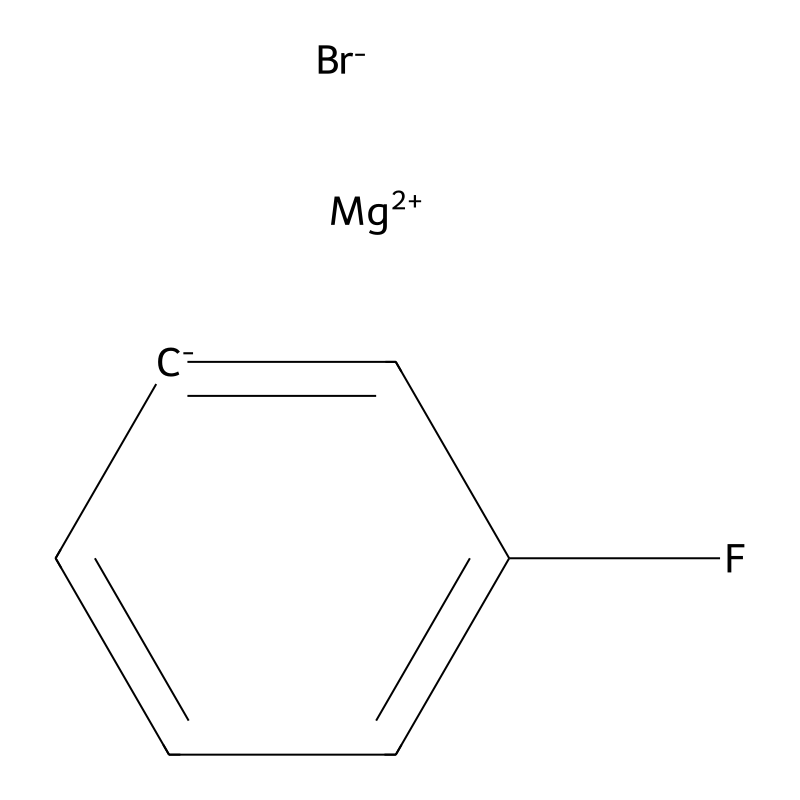3-Fluorophenylmagnesium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
-Fluorophenylmagnesium bromide is an organometallic compound, specifically classified as a Grignard reagent. Grignard reagents are a class of chemical compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. 3-Fluorophenylmagnesium bromide itself can be synthesized from 3-bromofluorobenzene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) [1].
[1] "3-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 17318-03-5 - Sigma-Aldrich"
Applications in Organic Synthesis
-Fluorophenylmagnesium bromide finds numerous applications in organic synthesis due to the presence of the reactive magnesium atom and the fluorinated phenyl ring. The key applications include:
- Nucleophilic addition reactions: The reactive magnesium atom in 3-fluorophenylmagnesium bromide acts as a nucleophile, readily attacking the carbonyl group of aldehydes, ketones, and esters. This forms a new carbon-carbon bond, allowing the incorporation of the 3-fluorophenyl group into the target molecule [2].
- Carbonyl coupling reactions: 3-Fluorophenylmagnesium bromide can be used in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling, to form carbon-carbon bonds between the 3-fluorophenyl group and other organic fragments [3, 4].
- Synthesis of fluorinated compounds: The presence of the fluorine atom in the 3-fluorophenyl group makes 3-fluorophenylmagnesium bromide a valuable reagent for introducing fluorine atoms into organic molecules. This is particularly useful in the development of pharmaceuticals and other bioactive molecules where the presence of fluorine can enhance their properties [5].
3-Fluorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the chemical formula CHBrFMg. It appears as a colorless to yellow liquid and has a molecular weight of 199.3 g/mol. This compound is sensitive to air and moisture, reacting violently with water, which makes it crucial to handle under an inert atmosphere or in dry conditions. Its CAS number is 17318-03-5, and it is recognized for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds .
- Nucleophilic Addition: As a Grignard reagent, it can add to carbonyl compounds to form alcohols.
- Formation of Quinazolines: It reacts with 2-methylaminobenzonitriles to yield 4-substituted quinazolines, showcasing its role in heterocyclic chemistry.
- Carbometalation: This reagent can also be involved in copper-catalyzed carbometalation reactions of substituted cyclopropenes, facilitating the formation of complex organic structures .
The synthesis of 3-fluorophenylmagnesium bromide typically involves the reaction of 3-fluorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The general procedure can be outlined as follows:
- Preparation: Ensure all glassware is dry and free from moisture.
- Reagents: Combine magnesium turnings with 3-fluorobromobenzene in THF.
- Heating: Gently heat the mixture under reflux to initiate the reaction.
- Completion: Monitor the reaction until magnesium is consumed, indicating formation of the Grignard reagent.
This method allows for the effective generation of 3-fluorophenylmagnesium bromide while minimizing exposure to moisture .
3-Fluorophenylmagnesium bromide finds several applications in organic synthesis:
- Synthesis of Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates, particularly those involving quinazoline derivatives.
- Material Science: The compound serves as a precursor for various materials and polymers through cross-coupling reactions.
- Radiolabeling: It is utilized in synthesizing radiolabeled compounds for imaging applications such as positron emission tomography (PET) .
Several compounds share structural similarities with 3-fluorophenylmagnesium bromide, including other halogenated phenylmagnesium reagents. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluorophenylmagnesium bromide | CHBrF | Different position of fluorine affects reactivity |
| 2-Fluorophenylmagnesium bromide | CHBrF | Variance in substitution leads to different products |
| Phenylmagnesium bromide | CHBrMg | Lacks fluorine; broader application scope |
Uniqueness
The unique aspect of 3-fluorophenylmagnesium bromide lies in its specific reactivity profile due to the positioning of the fluorine atom on the aromatic ring. This positioning can influence both nucleophilicity and electrophilicity in reactions compared to its ortho or para counterparts. Additionally, the presence of fluorine may enhance solubility and stability in certain solvents or reaction conditions .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








